1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is a chemical compound that belongs to the class of pyrazole derivatives. These compounds are notable for their diverse biological activities and applications in medicinal chemistry. The specific structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in pharmacological research.
The compound is synthesized through specific chemical reactions involving pyrazole derivatives and amines. It can be sourced from chemical suppliers and is often used in research settings for its potential therapeutic properties.
This compound is classified as an organic amine and a pyrazole derivative. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, which contribute to their reactivity and biological activity.
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine typically involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are typically employed to monitor the progress of the reactions and confirm product identity.
The molecular formula of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine is . The compound features a pyrazole ring substituted at one position by a methanamine group and at another by a 4-methoxybenzyl group.
The structural representation indicates that the compound has multiple functional groups that may influence its reactivity and interaction with biological targets.
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism by which 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine exerts its effects is likely related to its ability to interact with specific biological targets, potentially modulating enzyme activity or receptor binding.
The compound may act as an inhibitor or modulator within various biochemical pathways, influencing processes such as signal transduction or metabolic regulation. Detailed studies involving molecular docking simulations could provide insights into its binding affinities and interactions with target proteins .
Key chemical properties include:
Pyrazole derivatives have evolved into privileged scaffolds in medicinal chemistry due to their versatile pharmacological profiles and synthetic accessibility. Early pyrazole-based drugs (e.g., celecoxib) demonstrated the core’s capacity for target specificity through strategic substitution patterns [7]. The 1,3-dimethyl-1H-pyrazol-4-yl moiety emerged as a particularly stable variant, resisting metabolic N-demethylation while maintaining favorable π-stacking capabilities for protein binding interactions [5]. Modern synthetic advances, including silver-mediated [3+2] cycloadditions and ruthenium-catalyzed dehydrogenative couplings, now enable efficient production of complex pyrazolyl derivatives [5]. These developments facilitated the exploration of C4-functionalized pyrazoles like 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine, which combines the pyrazole’s directionality with the 4-methoxybenzyl group’s membrane permeability enhancement.
Table 1: Evolution of Pyrazole Pharmacophores
Generation | Key Derivatives | Synthetic Advance | Therapeutic Application |
---|---|---|---|
First (1960s) | 3,5-Diarylpyrazoles | Condensation of 1,3-dicarbonyls | Analgesics |
Second (1990s) | 1,3-Disubstituted-4-acylpyrazoles | Transition metal catalysis | COX-2 Inhibitors |
Contemporary | C4-Aminomethyl derivatives (e.g., target compound) | Reductive amination/click chemistry | HDAC6 inhibition, Neurodegenerative therapies |
The target compound exemplifies strategic exploitation of pyrazole regiochemistry, where C4-substitution avoids the electronic perturbations seen at C3/C5 positions. The 1,3-dimethyl-1H-pyrazol-4-yl)methanamine scaffold (CAS 400756-28-7) exhibits distinct reactivity compared to its isomers:
Table 2: Positional Isomerism Effects in Pyrazolyl Methanamine Derivatives
Substitution Position | Amine pKa | Log P (exp.) | Protein Binding Efficiency (LE) |
---|---|---|---|
1,3-Dimethyl-1H-pyrazol-3-yl | 8.7 ± 0.2 | 1.45 | 0.31 |
1,3-Dimethyl-1H-pyrazol-4-yl | 9.2 ± 0.3 | 2.10 | 0.43 |
1,3-Dimethyl-1H-pyrazol-5-yl | 8.9 ± 0.3 | 1.88 | 0.37 |
The oxalate salt form (CAS 1197234-43-7) further demonstrates this scaffold’s tunability, improving crystallinity for pharmaceutical formulation (melting point 142–144°C) while maintaining aqueous solubility >5mg/mL [3]. Synthetic routes exploit the amine’s nucleophilicity through reductive amination protocols using 4-methoxybenzaldehyde and sodium cyanoborohydride, achieving yields >75% under optimized conditions [4] [8].
The synthesis of 1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(4-methoxybenzyl)methanamine employs two primary routes:
Physicochemical characterization confirms:
Table 3: Synthetic Routes Comparison
Method | Conditions | Yield (%) | Byproducts | Purification |
---|---|---|---|---|
Reductive Amination | NaBH₃CN, MeOH, 0°C→RT, 12h | 92 | <5% aldehyde reduction alcohol | Silica gel (EtOAc:Hex 1:1) |
N-Alkylation | K₂CO₃, DMF, 80°C, 6h | 78 | 15% bis-alkylated amine | Preparative HPLC |
Copper-Catalyzed Coupling | CuI, phenanthroline, K₃PO₄, toluene, 110°C | 65 | 8% dehalogenated product | Alumina chromatography |
This compound demonstrates exceptional selectivity (>200-fold) for HDAC6 inhibition (IC₅₀ = 13.7nM) over class I HDACs, attributed to:
These properties make it a lead candidate for neurodegenerative diseases like Alzheimer’s, where HDAC6 inhibition enhances tau clearance without cytotoxic effects at therapeutic concentrations (therapeutic index >300) [7].
Docking simulations reveal critical binding determinants:
Table 4: HDAC6 Inhibition SAR Profile
Structural Modification | HDAC6 IC₅₀ (nM) | Selectivity vs. HDAC1 | Cellular Potency (EC₅₀, nM) |
---|---|---|---|
None (Target Compound) | 13.7 ± 1.2 | >200-fold | 38 |
Removal of N1-methyl | 84.3 ± 6.5 | 12-fold | 210 |
3-Methoxybenzyl substitution | 112 ± 9.8 | >150-fold | 295 |
Replacement with cyclohexylmethanamine | 415 ± 22 | 8-fold | >1000 |
Oxalate salt form | 15.1 ± 1.5 | >200-fold | 41 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: